molecular formula C7H15BO2 B8743312 (5-Methylhex-1-en-1-yl)boronic acid

(5-Methylhex-1-en-1-yl)boronic acid

Cat. No.: B8743312
M. Wt: 142.01 g/mol
InChI Key: BLQVLJDDGUYUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methylhex-1-en-1-yl)boronic acid is an organoboron compound with the molecular formula C7H15BO2. This compound is characterized by the presence of a boronic acid functional group attached to a 5-methylhex-1-enyl chain. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylhex-1-en-1-yl)boronic acid typically involves the hydroboration of 5-methylhex-1-yne followed by oxidation. The hydroboration step is carried out using diborane (B2H6) or a borane-tetrahydrofuran complex (BH3-THF) under an inert atmosphere. The resulting organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield the desired boronic acid .

Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: (5-Methylhex-1-en-1-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium catalysts: (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling.

    Bases: such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Oxidizing agents: like hydrogen peroxide (H2O2).

Major Products:

Mechanism of Action

The mechanism of action of (5-Methylhex-1-en-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boron atom in the boronic acid group can coordinate with hydroxyl groups, forming stable complexes that can modulate the activity of target molecules .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • Allylboronic acid

Comparison: (5-Methylhex-1-en-1-yl)boronic acid is unique due to its specific alkyl chain structure, which imparts distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, which is commonly used in Suzuki-Miyaura coupling, this compound offers different steric and electronic properties that can be advantageous in certain synthetic applications .

Properties

Molecular Formula

C7H15BO2

Molecular Weight

142.01 g/mol

IUPAC Name

5-methylhex-1-enylboronic acid

InChI

InChI=1S/C7H15BO2/c1-7(2)5-3-4-6-8(9)10/h4,6-7,9-10H,3,5H2,1-2H3

InChI Key

BLQVLJDDGUYUPN-UHFFFAOYSA-N

Canonical SMILES

B(C=CCCC(C)C)(O)O

Origin of Product

United States

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